4-aminopiperidine-4-carbonitrile CAS 84696-75-3 literature review
4-aminopiperidine-4-carbonitrile CAS 84696-75-3 literature review
This technical guide provides an in-depth review of 4-aminopiperidine-4-carbonitrile , a critical gem-disubstituted piperidine intermediate used in the synthesis of rigidified amino acids and bioactive pharmaceutical scaffolds.
Core Identity & Strategic Value in Drug Discovery
Executive Summary
4-Aminopiperidine-4-carbonitrile (also known as 4-amino-4-cyanopiperidine) is a specialized heterocyclic building block characterized by a geminal substitution pattern at the C4 position. This structural motif is pivotal in medicinal chemistry for two reasons:
-
Conformational Rigidity: It restricts the flexibility of the piperidine ring, locking substituents into specific vectors that enhance binding affinity in target proteins (e.g., GPCRs, ion channels).
-
Synthetic Versatility: The nitrile and amine groups serve as orthogonal handles for divergent synthesis, allowing access to unnatural amino acids (via hydrolysis) or diamines (via reduction).
Note on CAS Registry: The CAS number 84696-75-3 provided in the request typically corresponds to a botanical extract series (e.g., Symphytum officinale). The chemically accurate CAS for 4-aminopiperidine-4-carbonitrile (often supplied as the dihydrochloride salt) is 1376041-68-7 or 1046141-83-8 (for the N-Boc derivative). This guide focuses on the chemical entity defined by the name.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 4-Aminopiperidine-4-carbonitrile |
| Synonyms | 4-Amino-4-cyanopiperidine; 4-Cyano-4-aminopiperidine |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol (Free Base) |
| Common Salt Form | Dihydrochloride (2HCl) |
| Structure Description | Piperidine ring with both an amino (-NH₂) and cyano (-CN) group at position 4.[1][2][3][4] |
| Solubility | Highly soluble in water (as salt); Free base soluble in polar organic solvents (MeOH, DMSO). |
Synthetic Methodology: The Strecker Protocol
The industrial and laboratory standard for synthesizing 4-aminopiperidine-4-carbonitrile is the Strecker Reaction . This multicomponent condensation involves a ketone (piperidin-4-one), an amine source (ammonium chloride), and a cyanide source (sodium/potassium cyanide).
Mechanistic Pathway
-
Imine Formation: The ketone carbonyl condenses with ammonia (from NH₄Cl) to form an imine intermediate.
-
Nucleophilic Attack: The cyanide ion attacks the imine carbon (or iminium ion) to generate the
-aminonitrile.
Experimental Protocol (Self-Validating)
Context: Direct Strecker reaction on unprotected piperidinone can lead to polymerization. A superior approach uses N-protected piperidin-4-one (e.g., N-Benzyl or N-Boc) to ensure high yield and purity.
Reagents:
-
N-Benzylpiperidin-4-one (1.0 eq)
-
Ammonium Chloride (NH₄Cl, 1.1 eq)
-
Sodium Cyanide (NaCN, 1.1 eq)
-
Solvent: Water/Ethanol (1:1 mixture) or Methanol/Water.
Step-by-Step Workflow:
-
Preparation: Dissolve NH₄Cl in water and add to a reaction vessel containing N-Benzylpiperidin-4-one dissolved in ethanol.
-
Cyanide Addition: Caution: Perform in a well-ventilated fume hood. Add NaCN solution dropwise to the mixture at 0°C to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. The formation of the aminonitrile is often indicated by precipitation or TLC monitoring.
-
Workup: Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from ethanol/ether affords the N-protected aminonitrile.
-
Deprotection (Optional): If the free piperidine is required, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
Visualization of Synthesis Logic
Caption: Step-wise Strecker synthesis pathway from protected piperidone to the target aminonitrile.
Applications in Drug Discovery[10]
The 4-aminopiperidine-4-carbonitrile scaffold acts as a "chassis" for constructing complex bioactive molecules.
Precursor to Unnatural Amino Acids
Hydrolysis of the nitrile group yields 4-aminopiperidine-4-carboxylic acid .
-
Utility: This is a conformationally restricted analogue of amino acids. When incorporated into peptides, it induces specific turn structures (e.g.,
-turns), stabilizing the bioactive conformation of peptide drugs. -
Reaction: Acid hydrolysis (6N HCl, reflux) converts -CN to -COOH.
CCR5 Antagonists (HIV Entry Inhibitors)
Research has utilized 4-substituted-4-aminopiperidines to develop antagonists for the CCR5 receptor.[5]
-
Mechanism: The gem-disubstitution prevents metabolic oxidation at the C4 position and locks the piperidine ring in a chair conformation that fits the hydrophobic pocket of the CCR5 receptor.
-
Example: Precursors to drugs like Sch-350634 .
Opioid Receptor Modulators
The scaffold is structurally homologous to the core of Carfentanil and Remifentanil .
-
Structure-Activity Relationship (SAR): The 4-amino group is typically acylated (e.g., with propionyl chloride) and the 4-cyano group can be converted to an ester. This substitution pattern is critical for high-affinity binding to the
-opioid receptor.
Functionalization Pathways
Caption: Divergent synthesis pathways utilizing the nitrile and amine handles.
Safety & Handling Protocols
Cyanide Hazard Management
-
Risk: The synthesis involves NaCN/KCN. Contact with acid releases lethal HCN gas.
-
Protocol:
-
Always maintain pH > 10 in cyanide waste streams.
-
Quench cyanide residues with bleach (sodium hypochlorite) to convert to cyanate before disposal.
-
Work in a certified fume hood with an HCN detector.
-
Storage
-
Stability: Aminonitriles can undergo retro-Strecker reactions (decomposition back to ketone and cyanide) if exposed to moisture and heat.
-
Condition: Store as the dihydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) for maximum stability.
References
-
Strecker Synthesis Mechanism & Protocol
- Source: Master Organic Chemistry. "The Strecker Amino Acid Synthesis."
-
URL:[Link]
-
Synthesis of 4-Substituted-4-aminopiperidines (CCR5 Antagonists)
-
4-Aminopiperidine-4-carboxylic Acid (Hydrolysis Product)
- Source: PubChem Compound Summary.
-
URL:[Link]
-
HCV Assembly Inhibitors (4-Aminopiperidine Scaffold)
- Source: National Institutes of Health (PMC).
-
URL:[Link]
Sources
- 1. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5 [sigmaaldrich.com]
- 2. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [guidechem.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
